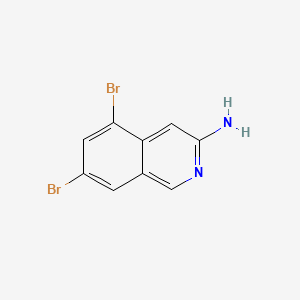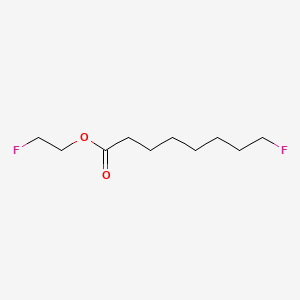
2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine is a heterocyclic compound that features both pyrazine and pyrazole rings. The presence of iodine, isobutyl, and methyl groups on the pyrazole ring makes this compound unique and potentially useful in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity .
化学反应分析
Types of Reactions
2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
科学研究应用
2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine involves its interaction with specific molecular targets. The iodine and isobutyl groups may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and target .
相似化合物的比较
Similar Compounds
4-iodo-1-isobutyl-1H-pyrazole: This compound shares the pyrazole ring but lacks the pyrazine ring.
5-methyl-1H-pyrazole: This compound shares the pyrazole ring but lacks the iodine and isobutyl groups.
Uniqueness
2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine is unique due to the combination of its pyrazine and pyrazole rings, along with the presence of iodine, isobutyl, and methyl groups. This unique structure may confer specific chemical and biological properties that are not observed in similar compounds .
属性
分子式 |
C12H15IN4 |
|---|---|
分子量 |
342.18 g/mol |
IUPAC 名称 |
2-[4-iodo-5-methyl-1-(2-methylpropyl)pyrazol-3-yl]pyrazine |
InChI |
InChI=1S/C12H15IN4/c1-8(2)7-17-9(3)11(13)12(16-17)10-6-14-4-5-15-10/h4-6,8H,7H2,1-3H3 |
InChI 键 |
ZYPMODQPYRDWQU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1CC(C)C)C2=NC=CN=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3R)-1,2,3,4-Tetrahydro-2-[(4-methoxyphenyl)sulfonyl]-3-isoquinolinecarboxylic Acid](/img/structure/B13426962.png)

![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylaniline](/img/structure/B13426969.png)


![1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13426978.png)
![azetidin-3-yl(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B13427006.png)
![endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate](/img/structure/B13427013.png)




